KNK437

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

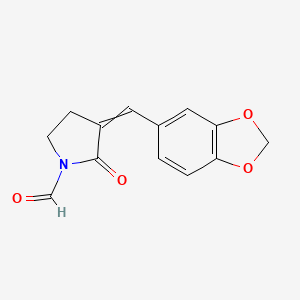

KNK437 is a complex organic compound featuring a benzodioxole moiety linked to a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of KNK437 typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Biochemical Interactions and Mechanisms

KNK437 exerts its effects by disrupting the heat shock response pathway, specifically targeting HSP synthesis. Key interactions include:

-

Inhibition of HSP Induction :

this compound suppresses the mRNA and protein expression of HSP105, HSP70, and HSP40 in human colon carcinoma (COLO 320DM) and other cancer cells . This inhibition occurs at transcriptional levels, preventing thermotolerance acquisition . -

Synergistic Effects with Therapeutics :

Combined with chemotherapy agents like 5-fluorouracil (5-FU), this compound enhances apoptosis in cancer cells by destabilizing HSP-mediated survival pathways. For example: -

Impact on Angiogenesis :

this compound inhibits VEGF-induced endothelial cell migration and tube formation by suppressing Akt and endothelial nitric oxide synthase (eNOS) phosphorylation .

Comparison with Other HSP Inhibitors

This compound’s efficacy and mechanism distinguish it from other HSP-targeting compounds:

Key Research Findings

-

Thermotolerance Suppression :

this compound inhibits thermotolerance development in cancer cells exposed to fractionated hyperthermia (44°C). This effect is dose-dependent, with peak tumor concentrations achieved 6 hours post-intraperitoneal injection . -

Transcriptional Regulation :

this compound reduces HSP70 mRNA levels by interfering with heat shock factor 1 (HSF-1) activation, a mechanism distinct from quercetin’s post-translational inhibition . -

In Vivo Applications :

In murine models, this compound alone lacks antitumor activity but synergizes with hyperthermia to delay tumor growth. For instance, combining this compound (200 mg/kg) with heat treatment reduced tumor blood flow recovery by 55% compared to controls .

Mechanistic Pathways

This compound’s biochemical activity involves:

-

HSP Synthesis Blockade : Disrupts HSF-1 binding to heat shock elements (HSEs) in DNA, preventing HSP transcription .

-

PI3K/Akt Pathway Modulation : Reduces PI3K p110 subunit expression, impairing Akt phosphorylation and downstream survival signals .

-

DNAJA1/CDC45 Axis Inhibition : Restricts colorectal cancer metastasis by targeting chaperone-mediated DNA replication.

Aplicaciones Científicas De Investigación

Key Findings from Research Studies

-

Inhibition of Thermotolerance :

- In studies involving COLO 320DM human colon carcinoma cells, KNK437 was shown to dose-dependently inhibit the acquisition of thermotolerance and the induction of various HSPs. The compound effectively reduced the mRNA levels of HSP70 after heat shock treatment, indicating its role as a potent sensitizer for hyperthermic therapy .

- Effects on Cancer Cell Lines :

- Synergistic Effects with Hyperthermia :

Data Tables

Case Studies

- Thermal Sensitization in Cancer Therapy :

- Histone Methylation Effects :

- Combination with Other Therapies :

Mecanismo De Acción

The mechanism of action of KNK437 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties but different functional groups.

Pyrrolidine derivatives: Compounds with pyrrolidine rings but different substituents.

Uniqueness

KNK437 is unique due to its combination of benzodioxole and pyrrolidine moieties, which confer distinct chemical and biological properties

Actividad Biológica

KNK437, also known as N-formyl-3,4-methylenedioxy-benzylidene-gamma-butyrolactam, is a compound primarily recognized for its role as an inhibitor of heat shock proteins (HSPs), particularly HSP70 and HSP72. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

This compound functions by inhibiting the synthesis of heat shock proteins, which are crucial for cellular stress responses. The inhibition of HSPs can lead to increased sensitivity of cancer cells to thermal and chemotherapeutic treatments. The primary mechanisms through which this compound exerts its effects include:

- Inhibition of HSP Synthesis : this compound significantly reduces the levels of HSP72 and HSP27 in various cancer cell lines, thereby impairing their ability to acquire thermotolerance .

- Induction of Apoptosis : By suppressing HSP expression, this compound can promote apoptosis in cells that are otherwise resistant to thermal stress .

- Enhancement of Chemotherapeutic Efficacy : When used in conjunction with hyperthermia or other treatments, this compound has been shown to enhance the cytotoxic effects on tumors by preventing the protective roles of HSPs .

In Vitro Studies

-

Cell Line Sensitivity :

- In studies involving COLO 320DM and HeLa S3 cells, this compound demonstrated a dose-dependent inhibition of HSP72 synthesis post-heat shock. The inhibitory effect was approximately four-fold greater in COLO 320DM cells compared to HeLa S3 cells .

- The compound was administered at concentrations ranging from 50 µM to 300 µM, leading to significant reductions in cell survival under heat stress conditions .

- Thermotolerance :

In Vivo Studies

-

Tumor Growth Delay :

- In murine models with transplanted tumors, administration of this compound resulted in delayed tumor growth when combined with hyperthermic treatment. The concentration of this compound peaked at 6 hours post-injection, correlating with reduced HSP72 synthesis and enhanced tumor sensitivity to heat .

- Low Toxicity :

Case Study 1: Morphine Conditioned Place Preference (CPP)

In a study examining the effects of this compound on morphine-induced CPP, it was found that administration of this compound significantly inhibited Hsp70 expression in the nucleus accumbens during both the development and expression phases of CPP. This suggests that targeting HSPs may have implications for addiction therapies .

Case Study 2: Radiosensitization

This compound has been investigated for its role in enhancing radiosensitivity in cancer treatments. When combined with inhibitors of heat shock protein 90 (Hsp90), it prevented upregulation of Hsp70 in cancer cells post-radiation exposure, leading to increased apoptotic responses and decreased cell viability .

Summary Table: Effects of this compound on Biological Activity

| Parameter | Observation |

|---|---|

| HSP Inhibition | Significant reduction in HSP72 and HSP27 levels |

| Apoptosis Induction | Enhanced apoptosis in resistant cancer cell lines |

| Thermotolerance Suppression | Effective inhibition observed during heat treatment |

| In Vivo Tumor Growth Delay | Delayed tumor growth when combined with hyperthermia |

| Toxicity Profile | Low toxicity observed in animal models |

Propiedades

Fórmula molecular |

C13H11NO4 |

|---|---|

Peso molecular |

245.23 g/mol |

Nombre IUPAC |

3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2 |

Clave InChI |

LZGGUFLRKIMBDQ-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |

Sinónimos |

KNK 437 KNK-437 KNK437 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.